molecular formula C12H23NO5 B13531734 2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid

2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid

Cat. No.: B13531734
M. Wt: 261.31 g/mol
InChI Key: GIXUDTZZIZMLHC-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid typically involves the protection of the amino group of 6-methoxyhexanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions, either at room temperature or with gentle heating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions. This allows for the controlled manipulation of the amine functionality during chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-6-methoxyhexanoic acid is unique due to its specific structure, which includes a methoxy group on the hexanoic acid chain. This structural feature can influence its reactivity and interactions in chemical and biological systems, making it distinct from other Boc-protected amino acids .

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-5-6-8-17-4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

GIXUDTZZIZMLHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCOC)C(=O)O

Origin of Product

United States

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